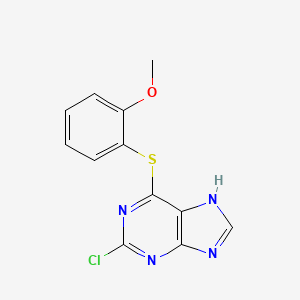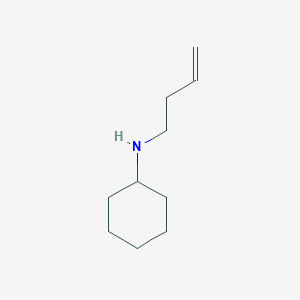
2-(Ethenyloxy)-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)-2,5-dihydrofuran is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an ethenyloxy group attached to a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)-2,5-dihydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dihydrofuran with vinyl ether under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ethenyloxy group. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product is of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethenyloxy)-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 2,5-dihydrofuran derivatives.
Applications De Recherche Scientifique
2-(Ethenyloxy)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Ethenyloxy)-2,5-dihydrofuran involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydrofuran: Lacks the ethenyloxy group and has different reactivity.
Vinyl Ether: Contains the ethenyloxy group but lacks the furan ring.
Furan: A simpler structure without the dihydro and ethenyloxy modifications.
Uniqueness
2-(Ethenyloxy)-2,5-dihydrofuran is unique due to the presence of both the ethenyloxy group and the dihydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
88739-02-0 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2-ethenoxy-2,5-dihydrofuran |
InChI |
InChI=1S/C6H8O2/c1-2-7-6-4-3-5-8-6/h2-4,6H,1,5H2 |
Clé InChI |
RZSYMRVHOUIWOW-UHFFFAOYSA-N |
SMILES canonique |
C=COC1C=CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


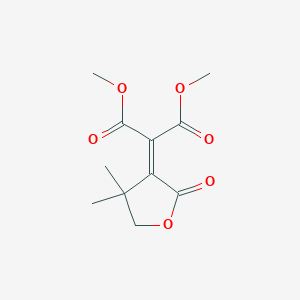
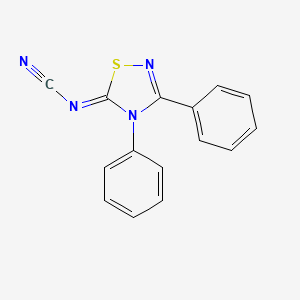
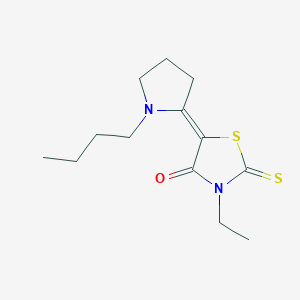
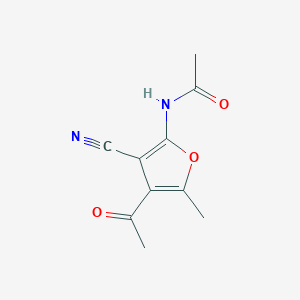
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
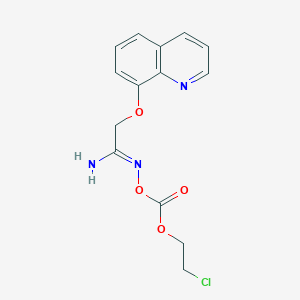
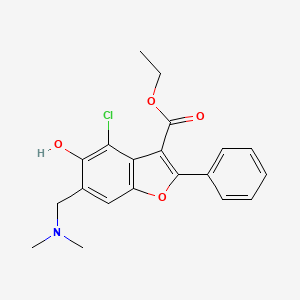
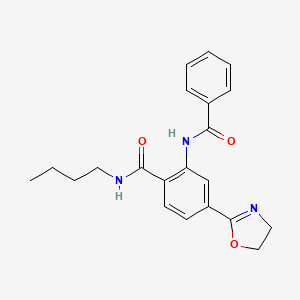
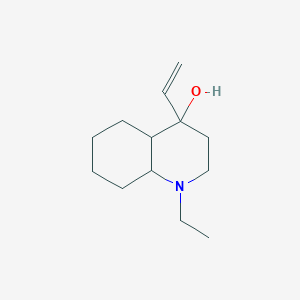
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
